1,2,3-Trifluoro-5-nitrobenzene
Overview
Description
The compound 1,2,3-Trifluoro-5-nitrobenzene is a fluorinated nitrobenzene derivative, which is a class of compounds known for their diverse applications in chemical synthesis and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of electronegative fluorine atoms and reactive nitro groups.
Synthesis Analysis
The synthesis of fluorinated nitrobenzene derivatives can be complex due to the reactivity of both the nitro and fluorine substituents. For example, the synthesis of 2,3,4-Trifluoronitrobenzene, a closely related compound, involves a two-step process starting from 2,6-dichlorofluorobenzene, with nitration followed by fluorination, achieving an 83% yield in the fluorination step . This suggests that similar methodologies could potentially be applied to synthesize 1,2,3-Trifluoro-5-nitrobenzene, although the specific details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzene derivatives is significantly influenced by the substituents. For instance, in α,α,α-trifluoro-2,4,6-trinitrotoluene, the CF3 group induces a large twisting of the nitro groups out of the plane of the benzene ring . This indicates that in 1,2,3-Trifluoro-5-nitrobenzene, similar steric and electronic effects may lead to non-planar arrangements of the substituents, affecting the compound's reactivity and properties.
Chemical Reactions Analysis
Fluorinated nitrobenzenes can participate in various chemical reactions. The presence of fluorine atoms can enhance the electrophilic character of the benzene ring, making it more reactive towards nucleophilic aromatic substitution. For example, 1,3,5-Trifluorotrinitrobenzene is a versatile intermediate for preparing symmetrical and unsymmetrical substituted trinitrobenzene derivatives . This suggests that 1,2,3-Trifluoro-5-nitrobenzene could also be a useful intermediate for synthesizing other functionalized aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzenes are influenced by both the nitro and fluorine substituents. The presence of fluorine can increase the compound's stability and resistance to thermal and chemical degradation. The nitro group, on the other hand, is a strong electron-withdrawing group that can affect the acidity, reactivity, and overall electronic structure of the molecule. The specific properties of 1,2,3-Trifluoro-5-nitrobenzene are not detailed in the provided data, but it can be inferred that it would exhibit characteristics typical of polyhalogenated nitrobenzenes, such as high density and potentially interesting electronic properties .
Scientific Research Applications
Applications in Synthesis and Structural Chemistry
1,2,3-Trifluoro-5-nitrobenzene and its derivatives are instrumental in the synthesis of novel compounds due to their unique electronic and structural properties. For instance, the introduction of fluorine-containing substituents into the aromatic ring of certain derivatives leads to an enhanced activation of halogen substituents towards nucleophilic attack, opening avenues for nucleophilic substitution reactions with these compounds. This has been utilized in the synthesis of N- and S-containing groups in the benzene ring, demonstrating the potential for creating a diverse range of chemically interesting and valuable compounds, such as SF5, CF3S, and C2F5S analogues of trifluralin (Sipyagin et al., 2004).
Involvement in Complex Photophysical and Photochemical Processes
The simple structure of nitrobenzene, a core component in the structure of 1,2,3-Trifluoro-5-nitrobenzene, is associated with intricate photophysics and photochemistry. Research has detailed the decay paths of the system after UV absorption, highlighting the absence of fluorescence and phosphorescence emission due to accessible conical intersections and intersystem crossing regions. Moreover, the study documented potential mechanisms for photoisomerization processes, crucial in understanding the photodegradation of nitroaromatic compounds, including derivatives of 1,2,3-Trifluoro-5-nitrobenzene (Giussani & Worth, 2017).
Facilitation of Metal-Catalyzed Reactions
1,2,3-Trifluoro-5-nitrobenzene derivatives are also noted for their role in facilitating metal-catalyzed reactions. For instance, studies have shown that highly fluorinated nitrobenzene derivatives serve as suitable substrates for palladium-catalyzed C-F bond arylation, offering a synthetic route to polyfluorinated 2-arylnitrobenzene systems. The unique properties of these derivatives, such as the directing interaction between the nitro group and the palladium catalyst, underscore their utility in complex chemical reactions and potential in developing new synthetic methodologies (Cargill et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trifluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTUMBGORBMNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985261 | |
Record name | 1,2,3-Trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluoro-5-nitrobenzene | |
CAS RN |
66684-58-0 | |
Record name | 3,4,5-Trifluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66684-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trifluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066684580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trifluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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